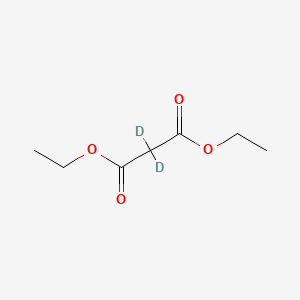

丙二酸二乙酯-d2

描述

Diethyl malonate-d2, also known as DEM, is the diethyl ester of malonic acid . It is used in organic synthesis for the preparation of alpha-aryl malonates, mono-substituted and di-substituted acetic acid, barbiturates, and artificial flavorings . It is also involved in the synthesis of pharmaceuticals like chloroquine, butazolidin, and barbital .

Synthesis Analysis

Diethyl malonate-d2 can be synthesized through various methods. One method involves the selective monohydrolysis of symmetric diesters . Another method involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . Yet another method involves the reaction of sodium diethyl malonate and hexafluorobenzene .

Molecular Structure Analysis

Diethyl malonate-d2 is a simple dicarboxylic acid, with two carboxyl groups close together. In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH 2 CH 3). The methylene group (−CH 2 −) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C (=O)−) .

Chemical Reactions Analysis

Diethyl malonate-d2 can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate . It can also undergo hydrolysis to remove an ester group, followed by acylation with benzoyl chloride (or the like), followed by conversion to quinolone derivatives .

Physical And Chemical Properties Analysis

Diethyl malonate-d2 is a colorless liquid with an apple-like odor. It has a molecular weight of 160.17 g/mol, a density of 1.05 g/cm3, a melting point of -50 °C, and a boiling point of 199 °C .

科学研究应用

Bio-Imaging Applications

Diethyl malonate-d2 is utilized in the construction of fluorescent probes for bio-imaging. A notable example is the diethyl malonate-based probe NE-N2H4, designed for monitoring hydrazine (N2H4) in biological samples. This probe exhibits properties such as a large Stokes shift (about 125 nm), good selectivity, and low cytotoxicity, making it suitable for real-time detection and imaging in living cells .

Environmental Monitoring

The same diethyl malonate-based probe NE-N2H4 can be applied to environmental monitoring. It can detect hydrazine vapor on a thin-layer chromatography (TLC) plate after soaking in the probe solution. This application is crucial due to hydrazine’s high toxicity and its role as a pollutant .

Dielectric and Electronic Filters

Diethyl malonate-d2 derivatives, such as diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM), have been studied for their potential in dielectric and electronic filters. These materials exhibit properties like negative photoconductive nature and accurate dielectric constant measurements, which are essential for electronic applications .

Thermal Applications

The thermal stability of diethyl malonate-d2 compounds is of interest for various applications. For instance, D23DYM has shown two major weight losses at specific temperature ranges, indicating its potential for thermal applications .

Optical Applications

Organic crystals derived from diethyl malonate-d2, such as D23DYM, are being explored for their optical properties. These materials are promising for photonics, data storage, laser technology, and optical communication due to their nonlinear optical tendencies .

Mechanical Applications

The mechanical properties of diethyl malonate-d2 compounds are also noteworthy. The hardness profile of D23DYM, for example, increases with the load, confirming its reverse indentation size effect (RISE) and work-hardening coefficient, which are significant for mechanical applications .

Biomedical Applications

Diethyl malonate-d2 and its derivatives are being investigated for their biomedical applications. The benzofuran-containing D23DYM crystals have been tested for their binding affinity values against diabetes mellitus and may have future potential for anti-cancer work .

Synthesis of Carboxylic Acids and Derivatives

Lastly, diethyl malonate-d2 is important in the synthesis of carboxylic acids and their derivatives due to its active methylene group. This application is fundamental in pharmaceutical and agricultural industries .

作用机制

Target of Action

Diethyl malonate-d2, also known as 1,3-Diethyl propanedioate-2,2-d2, is a chemical compound that primarily targets the respiratory system . It is used in the preparation of several medicinally useful compounds .

Mode of Action

Diethyl malonate-d2 interacts with its targets through a process known as alkylation . During this process, an α-hydrogen is replaced with an alkyl group, resulting in the formation of a new carbon-carbon bond . This interaction leads to changes in the structure and function of the target molecules .

Biochemical Pathways

Diethyl malonate-d2 affects various biochemical pathways. It is involved in the malonic ester synthesis, a process that provides routes to a wide variety of carboxylic acids and methyl ketones . The compound is also associated with the decarboxylation of oxaloacetate to malonate, which disrupts the Krebs cycle .

Pharmacokinetics

Its physical properties such as boiling point (199 °c), melting point (-51–50 °c), and density (1068 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .

Result of Action

The molecular and cellular effects of Diethyl malonate-d2’s action are complex and depend on the specific context of its use. For instance, in the context of medicinal chemistry, it is used in the synthesis of several useful compounds, including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .

Action Environment

The action, efficacy, and stability of Diethyl malonate-d2 can be influenced by various environmental factors. For instance, adequate ventilation is recommended to minimize dust and/or vapor concentrations during its handling . Furthermore, it should be stored in a well-ventilated place and kept cool to maintain its stability .

安全和危害

Diethyl malonate-d2 is considered hazardous. It causes serious eye irritation and may cause respiratory irritation. It is harmful to aquatic life. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .

未来方向

属性

IUPAC Name |

diethyl 2,2-dideuteriopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480026 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl malonate-d2 | |

CAS RN |

4303-49-5 | |

| Record name | Diethyl malonate-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4303-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

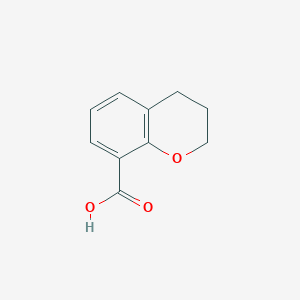

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

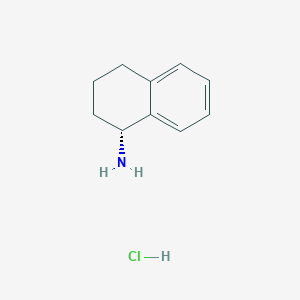

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)